Product packaging for Ethanol, 2-[(1-methylheptyl)amino]-(Cat. No.:CAS No. 26535-68-2)

Ethanol, 2-[(1-methylheptyl)amino]-

Cat. No.: B3333964
CAS No.: 26535-68-2
M. Wt: 173.3 g/mol
InChI Key: FTBVOJZWVWWLFB-UHFFFAOYSA-N
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Description

Ethanol, 2-[(1-methylheptyl)amino]- is a chemical compound provided for research and development applications. It is identified by the CAS Registry Number 26535-68-2 . The molecular formula of this amino alcohol-based compound is C10H23NO, which consists of a hydroxyethyl group linked to a branched-chain alkylamine moiety. This structure suggests potential utility in organic synthesis, where it could act as a building block or intermediate in the development of more complex molecules . For instance, related chemical structures are utilized in the preparation of pharmaceutical salts, such as a benzoate hydrochloride derivative . This product is intended for use by qualified researchers in a controlled laboratory setting only. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (MSDS) prior to handling and employ all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23NO B3333964 Ethanol, 2-[(1-methylheptyl)amino]- CAS No. 26535-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(octan-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H23NO/c1-3-4-5-6-7-10(2)11-8-9-12/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FTBVOJZWVWWLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCC(C)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885359
Record name Ethanol, 2-[(1-methylheptyl)amino]-
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Molecular Weight

173.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26535-68-2
Record name 2-[(1-Methylheptyl)amino]ethanol
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Record name Ethanol, 2-((1-methylheptyl)amino)-
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Record name N-2-Octylethanolamine
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Record name Ethanol, 2-[(1-methylheptyl)amino]-
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Record name 2-[(1-methylheptyl)amino]ethanol
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Fundamental Chemical Reactivity and Transformation Studies

Amine Group Reactivity

The secondary amine group is generally more nucleophilic than the hydroxyl group, making it the preferential site of attack for many electrophiles under neutral or basic conditions. Its reactivity is central to forming new carbon-nitrogen and nitrogen-acyl bonds.

The nitrogen atom in Ethanol (B145695), 2-[(1-methylheptyl)amino]- can be alkylated by various electrophiles, such as alkyl halides or alcohols, to yield tertiary amines. This reaction is a classic nucleophilic substitution. However, a significant challenge in the N-alkylation of primary or secondary amines is the potential for overalkylation. Since the resulting tertiary amine is often still nucleophilic, it can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt.

For laboratory purposes, direct alkylation with alkyl halides is a common method. The reaction of a secondary amine with an alkyl halide (R-X) proceeds via a standard SN2 mechanism. To favor mono-alkylation, reaction conditions must be carefully controlled, for instance, by using a large excess of the amine.

A more contemporary and sustainable approach involves the use of alcohols as alkylating agents, which proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govrsc.org This method, often catalyzed by transition metal complexes (e.g., Ru, Co, Ni), involves the temporary oxidation of the alcohol to an aldehyde, followed by reductive amination with the amine and regeneration of the catalyst. This process is highly atom-economical, producing only water as a byproduct. nih.govnih.gov While specific studies on Ethanol, 2-[(1-methylheptyl)amino]- are not prevalent, the general applicability of these methods to secondary amines is well-documented. nih.govrsc.org

Table 1: Representative Conditions for N-Alkylation of Secondary Amines

Alkylating Agent Catalyst / Conditions Product Type Ref.
Alkyl Halide (e.g., CH₃I) Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) Tertiary Amine wikipedia.org
Primary/Secondary Alcohol Ni(II) pincer complex, Base (e.g., KOtBu), 120 °C Tertiary Amine nih.gov
Benzyl Alcohol Ru complex, 120 °C, Toluene N-Benzylated Amine nih.gov

The secondary amine can readily react with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. This is a nucleophilic addition-elimination reaction where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.comchemistrystudent.com The reaction with highly reactive acyl chlorides is often rapid and exothermic. youtube.comlibretexts.org Typically, a base like pyridine (B92270) or an excess of the amine itself is used to neutralize the HCl byproduct formed when using acyl chlorides. youtube.com

A key consideration for amino alcohols is the chemoselectivity between N-acylation and O-acylation. Because the amine is more nucleophilic than the alcohol, N-acylation is generally favored. To achieve selective O-acylation (esterification), the amine group is often protected or the reaction is carried out under strongly acidic conditions where the amine is protonated and thus non-nucleophilic. nih.gov Conversely, to ensure N-acylation, the reaction is typically run under neutral or basic conditions.

Oxidative amidation methods using copper/nitroxyl catalysts have also emerged, allowing for the direct coupling of alcohols and amines to form amides under mild, aerobic conditions. nih.gov

Table 2: General Conditions for N-Acylation of Amines

Acylating Agent Conditions Product Type Ref.
Acyl Chloride (RCOCl) Base (e.g., Pyridine, Triethylamine) or Schotten-Baumann (aq. NaOH) N-Substituted Amide youtube.com
Acid Anhydride (B1165640) ((RCO)₂O) Gentle heating N-Substituted Amide savemyexams.com
Alcohol (R'CH₂OH) + Amine CuI/ABNO catalyst, O₂ or Air N-Substituted Amide nih.gov

The presence of the hydroxyl group at the β-position to the nitrogen is expected to decrease the basicity (lower the pKa) of the amine compared to its parent alkylamine counterpart. This is due to the electron-withdrawing inductive effect of the oxygen atom, which destabilizes the positive charge on the resulting ammonium ion. The formation of an intramolecular hydrogen bond between the protonated amine and the hydroxyl group in the conjugate acid form could, however, provide some stabilization.

The equilibrium can be represented as: R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻

Studies on other amino acids in various solvent systems, such as ethanol-water mixtures, show that solvent composition significantly affects protonation constants. medsafe.govt.nz

Table 3: Comparison of Basicity (pKa of Conjugate Acid)

Compound Structure Reported pKa Comments Ref.
Octodrine (6-methylheptan-2-amine) C₈H₁₉N Data available in dataset Parent amine without the hydroxyl group. nih.gov
Diethylamine (CH₃CH₂)₂NH 10.93 A simple secondary amine for comparison. -
Ethanolamine (B43304) HOCH₂CH₂NH₂ 9.50 A primary amino alcohol, showing the effect of the β-hydroxyl group. -
Ethanol, 2-[(1-methylheptyl)amino]- C₁₀H₂₃NO Not reported Expected to be slightly lower than a comparable dialkylamine due to the inductive effect of the -OH group. -

Hydroxyl Group Reactivity

The primary hydroxyl group behaves as a typical alcohol, capable of undergoing esterification and etherification reactions. However, its reactivity is often overshadowed by the more nucleophilic amine group, making chemoselective reactions on the hydroxyl group a synthetic challenge.

Esterification of the hydroxyl group in Ethanol, 2-[(1-methylheptyl)amino]- involves reacting it with a carboxylic acid or its derivative. Direct esterification with a carboxylic acid (Fischer esterification) requires an acid catalyst and heat. pearson.com However, under these conditions, the amine group would be protonated, which deactivates it as a nucleophile and allows the less reactive alcohol to react. This is a common strategy for the selective O-acylation of amino alcohols. nih.gov

Using a more reactive acylating agent like an acyl chloride or acid anhydride can also lead to ester formation. To prevent the favored N-acylation, the reaction must be conducted under conditions that deactivate the amine. As mentioned, converting the amine to its hydrochloride salt by reacting it with an acid like HCl prior to adding the acylating agent is an effective strategy. nih.gov

Transesterification is another viable method, where an existing ester reacts with the alcohol functionality of Ethanol, 2-[(1-methylheptyl)amino]- to exchange alkoxy groups. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com Basic catalysis (e.g., using a sodium alkoxide) would likely lead to deprotonation of the more acidic N-H proton, complicating the desired O-alkoxy exchange. Therefore, acid-catalyzed transesterification would be the more plausible route for this substrate. masterorganicchemistry.comnih.gov

Table 4: Representative Conditions for Selective O-Esterification of Amino Alcohols

Reagent Conditions Product Type Ref.
Carboxylic Acid Strong acid catalyst (e.g., H₂SO₄), heat Ester nih.govpearson.com

Formation of an ether from the hydroxyl group requires reaction with an alkylating agent. A classic approach is the Williamson ether synthesis, which involves deprotonating the alcohol to form a more nucleophilic alkoxide, followed by reaction with an alkyl halide. For an amino alcohol, this presents a significant challenge: a strong base required to deprotonate the alcohol would readily deprotonate the more acidic N-H proton. Furthermore, the resulting N-anion would be more nucleophilic than the O-anion (alkoxide), leading to preferential N-alkylation over the desired O-alkylation (etherification). jst.go.jp

Achieving selective etherification of the hydroxyl group in the presence of a secondary amine is difficult and typically requires a protection-deprotection sequence. The amine group could first be protected, for instance as a carbamate (B1207046) or an amide. Following protection, the hydroxyl group can be deprotonated with a suitable base (e.g., NaH) and reacted with an alkyl halide to form the ether. A final deprotection step would then reveal the desired O-alkylated amino alcohol. While direct, selective methods are rare, palladium-catalyzed approaches have shown the ability to switch between O- and N-selectivity by tuning the catalyst and solvent system for allylic alcohols and amines. jst.go.jp

Intramolecular Cyclization and Rearrangement Pathways

There are no published studies detailing the intramolecular cyclization or rearrangement pathways of Ethanol, 2-[(1-methylheptyl)amino]-. In related, simpler amino alcohols, intramolecular reactions such as the formation of cyclic ethers or rearrangements can occur under specific conditions (e.g., acidic or basic catalysis, high temperatures). However, the specific conditions and products for Ethanol, 2-[(1-methylheptyl)amino]- have not been determined.

Reaction Kinetics and Mechanistic Investigations

A thorough search of chemical kinetics databases and scientific literature yielded no specific data on the reaction kinetics or mechanistic investigations for Ethanol, 2-[(1-methylheptyl)amino]-.

Determination of Rate Constants for Key Reactions

There are no experimentally or computationally determined rate constants for any key reactions involving Ethanol, 2-[(1-methylheptyl)amino]-. For related ethanolamines, rate constants for reactions such as those with carbon dioxide or hydroxyl radicals have been determined, but these cannot be extrapolated to the target compound with any degree of certainty. researchgate.netnih.gov

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

No spectroscopic or computational studies have been published that elucidate the reaction mechanisms of Ethanol, 2-[(1-methylheptyl)amino]-. While computational methods like Density Functional Theory (DFT) are powerful tools for investigating reaction mechanisms, such studies on this specific molecule are not available in the current body of scientific literature. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Isomerism

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons in the ethanol (B145695) backbone and the 1-methylheptyl group. The protons of the methylene group adjacent to the hydroxyl group (-CH₂OH) would likely appear as a triplet, while the methylene group adjacent to the nitrogen atom (-NH-CH₂-) would also produce a distinct multiplet. The methine proton on the chiral center (-CH(CH₃)-) would exhibit complex splitting due to coupling with the neighboring methyl and methylene protons. The long alkyl chain of the heptyl group would show a series of overlapping multiplets, with the terminal methyl group appearing as a triplet. The protons on the nitrogen and oxygen atoms (N-H and O-H) may appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the number of non-equivalent carbon atoms. For Ethanol, 2-[(1-methylheptyl)amino]- , ten distinct signals would be anticipated in an achiral solvent. The chemical shifts would be indicative of the electronic environment of each carbon. The carbons bonded to the heteroatoms (oxygen and nitrogen) would be deshielded and appear at higher chemical shifts (downfield). For instance, the carbon of the -CH₂OH group would be expected in the 60-70 ppm range, while the carbon of the -NH-CH₂- group would appear slightly further upfield. The carbons of the 1-methylheptyl chain would have characteristic shifts, with the chiral methine carbon and the carbons closer to the nitrogen atom showing downfield shifts compared to the more alkane-like carbons of the heptyl chain.

Conformational analysis of similar amino alcohols has been performed using rotational spectroscopy, a technique complementary to NMR. For instance, studies on N-methyl-2-aminoethanol have identified different conformational species in the gas phase. nih.gov Such studies, combined with theoretical calculations, help in understanding the intramolecular hydrogen bonding and the preferred spatial arrangement of the functional groups, which in turn influences the NMR spectral parameters.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. The electron ionization mass spectrum of Ethanol, 2-[(1-methylheptyl)amino]- is available from the NIST Mass Spectrometry Data Center.

The mass spectrum confirms the molecular weight of the compound. The fragmentation of N-substituted amino alcohols under electron ionization typically involves cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), as this leads to the formation of a stable iminium ion. For Ethanol, 2-[(1-methylheptyl)amino]- , a prominent fragmentation pathway would be the loss of a propyl or hexyl radical from the 1-methylheptyl group, or the loss of the entire 1-methylheptyl group. Cleavage of the bond between the two carbons of the ethanol backbone is also a common fragmentation route for ethanolamines.

Analysis of the mass spectrum of the related compound, Ethanol, 2-[(2-aminoethyl)amino]- , shows characteristic fragmentation patterns for amino alcohols, which can be used as a reference for interpreting the spectrum of the target compound. nist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR spectrum of Ethanol, 2-[(1-methylheptyl)amino]- in the gas phase is available from the NIST database.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. The N-H stretching vibration of the secondary amine would also appear in this region, typically as a sharper peak. The C-H stretching vibrations of the alkyl groups are observed in the 2850-3000 cm⁻¹ range. The C-N stretching vibration is expected in the 1000-1200 cm⁻¹ region, and the C-O stretching vibration of the primary alcohol would appear in a similar range, around 1050 cm⁻¹.

Raman Spectroscopy: While a specific Raman spectrum for Ethanol, 2-[(1-methylheptyl)amino]- is not documented in readily accessible sources, the technique would provide complementary information to the IR spectrum. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C backbone vibrations and the symmetric C-H stretching and bending modes of the alkyl chain would be expected to produce strong Raman signals. Studies on the effect of N-substitution on the intramolecular hydrogen bonding in amino alcohols using Raman spectroscopy have shown that electron-donating alkyl groups can influence the strength of the O-H···N interaction. nist.gov

X-ray Crystallography for Solid-State Structure (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in a crystal lattice.

For a molecule like Ethanol, 2-[(1-methylheptyl)amino]- , which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures. To date, no crystal structure of Ethanol, 2-[(1-methylheptyl)amino]- has been reported in the crystallographic databases.

However, the crystal structures of numerous other amino alcohols and their derivatives have been determined. nih.gov These studies reveal common structural motifs, such as the formation of extensive hydrogen-bonding networks involving the hydroxyl and amino groups, leading to the formation of chains, layers, or more complex three-dimensional structures. If a crystal structure of Ethanol, 2-[(1-methylheptyl)amino]- were to be determined, it would provide invaluable insight into its solid-state conformation and the nature of its intermolecular interactions.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Circular Dichroism)

Ethanol, 2-[(1-methylheptyl)amino]- possesses a chiral center at the carbon atom of the 1-methylheptyl group to which the amino group is attached. This means the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are instrumental in assessing the enantiomeric purity and determining the absolute configuration of chiral molecules.

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While a chromophore in the vicinity of the stereocenter is generally required for a measurable CD signal, the amino and hydroxyl groups themselves can exhibit weak CD absorptions in the vacuum UV region. More practically, derivatization of the amino alcohol with a chromophoric reagent can induce a CD spectrum in the near-UV or visible range, which can then be used to determine the enantiomeric excess and absolute configuration.

Furthermore, induced circular dichroism is a powerful technique where an achiral host molecule can exhibit a CD spectrum upon complexation with a chiral guest, such as an amino alcohol. nist.govhmdb.ca This method has been successfully applied to determine the chirality of various amines and amino alcohols. nih.govresearchgate.net Although no specific CD data for Ethanol, 2-[(1-methylheptyl)amino]- is currently published, these established chiroptical methods would be the standard approach for its stereochemical analysis.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

No specific studies detailing the quantum chemical calculations of the molecular structure and conformation of Ethanol (B145695), 2-[(1-methylheptyl)amino]- were found in the public domain. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine optimized geometries, bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

There is no available research that predicts the spectroscopic properties of Ethanol, 2-[(1-methylheptyl)amino]- through computational methods. This type of analysis would usually employ computational chemistry software to simulate ¹H and ¹³C NMR spectra and to calculate the vibrational frequencies corresponding to the infrared spectrum of the molecule.

Reaction Pathway Modeling and Transition State Analysis

Detailed reaction pathway modeling and transition state analysis for reactions involving Ethanol, 2-[(1-methylheptyl)amino]- are not documented in accessible scientific literature. This area of study would focus on the computational investigation of reaction mechanisms, activation energies, and the geometries of transition state structures.

Molecular Dynamics Simulations for Conformational Landscapes

Due to the lack of specific research on this compound, no data tables or detailed findings can be presented.

Analytical Chemistry Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental analytical technique for the separation and analysis of chemical compounds. For a polar compound like "Ethanol, 2-[(1-methylheptyl)amino]-," several chromatographic approaches can be utilized, each with its own advantages and considerations.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of amines, especially polar amino alcohols like "Ethanol, 2-[(1-methylheptyl)amino]-," can be challenging due to their tendency to interact with the stationary phase, leading to poor peak shapes and low sensitivity. The use of specialized columns designed for amine analysis is crucial. These columns are typically deactivated to minimize active sites that can cause peak tailing.

For compounds similar to "Ethanol, 2-[(1-methylheptyl)amino]-," columns with a stationary phase that is chemically bonded and has a basic character are often preferred. This helps to shield the active silanol groups on the silica surface, resulting in improved peak symmetry and reproducibility. A common approach is the use of columns with a polyethylene glycol (wax) stationary phase or a specially deactivated dimethylpolysiloxane phase.

Table 1: Typical GC Parameters for the Analysis of Secondary Amino Alcohols

ParameterValue/Condition
Column Type Capillary column with a specialized stationary phase for amines (e.g., wax-based or deactivated polysiloxane)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Injector Temperature 250 - 280 °C
Oven Temperature Program Initial temperature of 60-100 °C, ramped to 250-300 °C
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)
Derivatization Often required to improve volatility and peak shape (e.g., silylation, acylation)

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar and non-volatile compounds. However, "Ethanol, 2-[(1-methylheptyl)amino]-" lacks a strong chromophore, making its detection by UV-Vis spectrophotometry challenging at low concentrations. To overcome this, pre-column or post-column derivatization is commonly employed to introduce a fluorescent or UV-absorbing tag to the molecule.

Several derivatization reagents are available for primary and secondary amines. For a secondary amine like "Ethanol, 2-[(1-methylheptyl)amino]-," reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride can be used. These reagents react with the amine group to form highly fluorescent derivatives, enabling sensitive detection. The choice of derivatization reagent and reaction conditions must be optimized to ensure complete and reproducible derivatization.

Reversed-phase HPLC is the most common separation mode for these derivatives, typically using a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer.

Table 2: Common Derivatization Reagents for HPLC Analysis of Amines

Derivatization ReagentTarget Functional GroupDetection Method
9-Fluorenylmethyl chloroformate (FMOC-Cl)Primary and Secondary AminesFluorescence, UV
Dansyl chloridePrimary and Secondary AminesFluorescence, UV
o-Phthalaldehyde (OPA)Primary AminesFluorescence

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species. Amines, being basic compounds, can exist as protonated cations in acidic solutions. Therefore, IC can be used for the analysis of "Ethanol, 2-[(1-methylheptyl)amino]-" in the form of its salt. This is particularly relevant in industrial applications where amines are used in scrubbing solutions and can form heat-stable salts.

Cation-exchange chromatography is the primary mode of separation in IC for amines. The separation is based on the interaction of the protonated amine with the negatively charged stationary phase. The eluent is typically an acidic buffer, and detection is often achieved by suppressed conductivity, which provides high sensitivity by reducing the background conductivity of the eluent.

Hyphenated Techniques

Hyphenated techniques, which combine a separation method with a detection method, offer enhanced analytical capabilities, providing both separation and structural identification of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique that combines the separation power of GC with the identification capabilities of mass spectrometry. For the analysis of "Ethanol, 2-[(1-methylheptyl)amino]-," derivatization is typically necessary to increase its volatility and thermal stability for GC analysis.

Silylation is a common derivatization technique for compounds containing hydroxyl and amine groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (TMS) groups. The resulting TMS derivative is more volatile and less polar, leading to better chromatographic performance.

The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, allowing for confident identification and quantification.

Table 3: Illustrative GC-MS Parameters for Derivatized Secondary Amino Alcohols

ParameterValue/Condition
Derivatization Reagent BSTFA with 1% TMCS, or MSTFA
GC Column Capillary column (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Ion Trap
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of polar and non-volatile compounds. It combines the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. For "Ethanol, 2-[(1-methylheptyl)amino]-," LC-MS can be used to analyze the underivatized compound or its non-volatile derivatives.

Direct analysis of the underivatized compound is possible using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules. However, derivatization can be employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. Derivatization strategies similar to those used for HPLC with fluorescence detection can be applied.

The mass spectrometer, particularly a tandem mass spectrometer (MS/MS), provides excellent selectivity and sensitivity through techniques like selected reaction monitoring (SRM), allowing for the quantification of the target analyte at very low levels in complex matrices.

Advanced Detection Principles

The detection and quantification of specific amine compounds such as Ethanol (B145695), 2-[(1-methylheptyl)amino]- rely on sensitive and selective analytical techniques. Advanced detection principles are often coupled with chromatographic separations to achieve the necessary specificity for complex matrices.

Flame Ionization Detection (FID) for GC Applications

Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, including secondary amines like Ethanol, 2-[(1-methylheptyl)amino]-. phenomenex.com The principle of FID is based on the combustion of organic compounds in a hydrogen/air flame, which produces ions and electrons. phenomenex.com This generation of charged particles creates a current between two electrodes, and the magnitude of this current is proportional to the amount of organic analyte being combusted. phenomenex.com

GC-FID is particularly well-suited for quantifying volatile amines. phenomenex.com The hydrocarbon backbone of Ethanol, 2-[(1-methylheptyl)amino]-, allows for sensitive detection by FID. phenomenex.com However, the analysis of amines by GC can present challenges due to their basicity and polarity, which can lead to peak tailing and adsorption onto the column or inlet. labrulez.com To mitigate these issues, specialized columns, such as the Agilent J&W CP-Volamine, have been developed. researchgate.net These columns are deactivated to reduce active sites that can interact with amines, resulting in improved peak shape and sensitivity. labrulez.com Additionally, the use of a base, such as potassium hydroxide (B78521) (KOH), in the column packing material can further improve the inertness of the system for amine analysis. labrulez.com Headspace GC (HS-GC) can also be employed for volatile amines to minimize matrix effects. rsc.org

Interactive Table: Typical GC-FID Parameters for Volatile Amine Analysis

Chemiluminescence Detection for Amine Compounds

Chemiluminescence is the emission of light resulting from a chemical reaction. wikipedia.org This principle can be harnessed for the highly sensitive detection of amine compounds. Often, the amine itself is not directly chemiluminescent but can be derivatized or can participate in a reaction that produces a light-emitting species. researchgate.net

A common approach involves the reaction of the amine with a specific reagent to form a product that can be detected via a chemiluminescence reaction. For secondary amines, a method based on nitrosation can be employed. The secondary amine is converted to its corresponding N-nitrosamine, which can then be detected. The N-nitrosamine is photolytically cleaved to produce nitric oxide, which reacts with ozone to generate excited-state nitrogen dioxide. As the excited nitrogen dioxide returns to its ground state, it emits light, which is measured by a photomultiplier tube.

Another sensitive method involves high-performance liquid chromatography (HPLC) coupled with a photochemical reaction and luminol chemiluminescence detection. researchgate.net In this system, secondary amines can be derivatized, separated by HPLC, and then detected. The detection limits for this type of method can reach nanomolar (nM) levels. researchgate.net For instance, the reaction of certain aliphatic amines with tris(2,2'-bipyridine)ruthenium(III) has been shown to produce chemiluminescence, with the intensity of the light emission correlating with the amine concentration. acs.org

Interactive Table: Chemiluminescence Systems for Amine Detection

Sample Preparation Strategies for Diverse Matrices

The effective detection and quantification of Ethanol, 2-[(1-methylheptyl)amino]- often requires a sample preparation step to remove interfering matrix components, concentrate the analyte, and convert it to a form suitable for analysis. The choice of strategy depends heavily on the nature of the sample matrix.

For industrial formulations , where the concentration of the amine may be relatively high, a simple dilution with an appropriate solvent might be sufficient. However, if the matrix is complex, a liquid-liquid extraction (LLE) may be necessary. In LLE, the sample is mixed with an immiscible solvent in which the analyte has a high affinity. By adjusting the pH of the aqueous phase to be basic, the amine, which is a weak base, will be in its non-ionized form, making it more soluble in an organic solvent. This allows for its separation from water-soluble matrix components. google.com

For environmental samples , such as water or soil, the concentration of the analyte is typically much lower, and the matrix is more complex, necessitating a more rigorous clean-up and concentration step. researchgate.netSolid-phase extraction (SPE) is a widely used and effective technique for this purpose. elgalabwater.com SPE allows for the separation of compounds from a mixture based on their physical and chemical properties. elgalabwater.com

The SPE process generally involves the following steps:

Conditioning: The sorbent bed is treated with a solvent to wet the packing material and create an environment suitable for analyte retention. elgalabwater.com

Sample Loading: The sample is passed through the sorbent bed. The analyte and some matrix components are retained on the sorbent. elgalabwater.com

Washing: The sorbent is washed with a solvent that removes weakly bound matrix interferences while leaving the analyte of interest on the sorbent. elgalabwater.com

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the analyte from the cartridge for subsequent analysis. elgalabwater.com

For a secondary amine like Ethanol, 2-[(1-methylheptyl)amino]-, a C18 silica sorbent could be an effective choice, with elution of the amine being performed under acidic conditions or with organic solvents. researchgate.net

Interactive Table: Comparison of LLE and SPE for Amine Sample Preparation

Role As a Chemical Intermediate in Non Prohibited Syntheses

Precursor for Advanced Materials (e.g., specialized polymers, coatings)

The unique structure of Ethanol (B145695), 2-[(1-methylheptyl)amino]- makes it a candidate for incorporation into specialized polymers and coatings. The hydroxyl group can participate in polymerization reactions, such as esterification or etherification, to form the polymer backbone. The secondary amine and the pendant alkyl chain can then impart specific properties to the final material.

For instance, the lipophilic 1-methylheptyl group can enhance the hydrophobicity and durability of coatings, making them more resistant to water and environmental degradation. In polymers, this group can act as an internal plasticizer, increasing flexibility and reducing brittleness. The secondary amine can serve as a site for cross-linking reactions, leading to the formation of robust thermosetting polymers with improved mechanical and thermal properties. Furthermore, the amine group can be functionalized post-polymerization to introduce other desired functionalities.

Potential Polymer Type Role of Ethanol, 2-[(1-methylheptyl)amino]- Resulting Polymer Property
PolyestersMonomer (via hydroxyl group)Increased hydrophobicity, flexibility
PolyurethanesChain extender (via hydroxyl and amine groups)Modified mechanical properties
Epoxy resinsCuring agent (via amine group)Enhanced cross-linking and durability

Synthesis of Amphiphilic Molecules for Non-Surfactant Applications

Amphiphilic molecules, which possess both hydrophilic and lipophilic properties, have applications beyond their common use as surfactants. semanticscholar.org The structure of Ethanol, 2-[(1-methylheptyl)amino]- is inherently amphiphilic, with the ethanolamine (B43304) portion providing the hydrophilic character and the 1-methylheptyl group contributing the lipophilic character.

This characteristic allows it to be a building block for more complex amphiphilic molecules designed for specific, non-surfactant roles. For example, it can be used to synthesize certain types of corrosion inhibitors. tudelft.nl In this application, the hydrophilic head group can adsorb onto a metal surface, while the hydrophobic tail forms a protective barrier against corrosive agents. tudelft.nl This mechanism of action relies on the molecule's amphiphilicity to create a stable, protective film at the metal-environment interface. tudelft.nl

Building Block for Ligands in Catalysis

Amino alcohols are a well-established class of ligands in organometallic chemistry and catalysis. The nitrogen and oxygen atoms of these compounds can chelate to a metal center, forming a stable complex that can catalyze a variety of chemical transformations.

Ethanol, 2-[(1-methylheptyl)amino]- can serve as a chiral or achiral ligand precursor. The secondary amine and the hydroxyl group can coordinate to a metal ion, while the 1-methylheptyl group can influence the steric environment around the catalytic center. This steric bulk can be crucial for controlling the selectivity of a catalytic reaction. For instance, in asymmetric catalysis, chiral ligands derived from this amino alcohol could be used to induce enantioselectivity in the synthesis of valuable chiral molecules.

Table of Potential Catalytic Applications:

Catalyst TypeMetal CenterPotential Reaction
Transfer HydrogenationRuthenium, IridiumReduction of ketones
Asymmetric AlkylationZinc, CopperCarbon-carbon bond formation
Cross-Coupling ReactionsPalladium, NickelFormation of biaryls

Environmental Fate and Degradation Studies

Chemical Stability in Various Environmental Conditions (e.g., hydrolysis, photolysis)

No studies were found that investigated the hydrolysis or photolysis of "Ethanol, 2-[(1-methylheptyl)amino]-". Therefore, no data is available on its rate of degradation under the influence of water or sunlight in various environmental compartments.

Biodegradation Pathways in Environmental Systems (e.g., microbial degradation)

There is no available research on the biodegradation of "Ethanol, 2-[(1-methylheptyl)amino]-". Information regarding the microorganisms capable of degrading this compound, the metabolic pathways involved, and the ultimate fate of the molecule in environmental systems is currently unknown.

Sorption and Transport Mechanisms in Soil and Water Systems

Data on the sorption and transport of "Ethanol, 2-[(1-methylheptyl)amino]-" in soil and water are not available. Consequently, its potential for mobility, leaching, or accumulation in different environmental matrices cannot be determined.

Future Research Directions and Potential Innovations

Exploration of Undiscovered Reactivity

The reactivity of Ethanol (B145695), 2-[(1-methylheptyl)amino]- is primarily dictated by its hydroxyl (-OH) and secondary amine (-NH-) groups. Future research should systematically explore the interplay of these groups to uncover novel reaction pathways.

Intramolecular Cyclization: Investigations into acid- or base-catalyzed intramolecular cyclization could lead to the formation of novel substituted oxazolidine (B1195125) or morpholine (B109124) derivatives. The 1-methylheptyl substituent would impart specific solubility and conformational properties to these heterocyclic products, making them interesting candidates for further synthetic applications.

Selective Functionalization: Developing synthetic methodologies for the selective functionalization of either the amine or the alcohol group is a key research challenge. This could involve the use of advanced protecting group strategies or catalyst systems that can differentiate between the two nucleophilic centers. For instance, enzymatic catalysis could offer high selectivity for acylation or phosphorylation of the primary alcohol.

Oxidative Chemistry: The controlled oxidation of the primary alcohol to an aldehyde or carboxylic acid, while preserving the amine functionality, would yield bifunctional molecules with new synthetic potential. Conversely, exploring the oxidation of the secondary amine could lead to the formation of nitrones or other nitrogen-based functional groups, expanding the known chemistry of this compound.

Polymerization Monomer: The dual functionality makes it a candidate as an A-B type monomer for step-growth polymerization. Research could focus on its condensation with dicarboxylic acids or diisocyanates to produce novel polyamides or polyurethanes. The bulky, non-polar 1-methylheptyl side chain would likely result in polymers with unique thermal properties, solubility, and morphology.

Application in Emerging Chemical Technologies

The unique structural features of Ethanol, 2-[(1-methylheptyl)amino]- suggest its potential utility in several emerging technologies.

Advanced Surfactants and Emulsifiers: The amphiphilic nature of the molecule, with a polar amino-alcohol head and a long non-polar alkyl tail, makes it a candidate for use as a specialty surfactant. Research could explore its effectiveness in creating stable microemulsions, its critical micelle concentration, and its performance in applications such as enhanced oil recovery, personal care formulations, or as a phase-transfer catalyst.

Corrosion Inhibitors: Amino alcohols are known to be effective corrosion inhibitors for various metals. The nitrogen and oxygen atoms can adsorb onto metal surfaces, while the alkyl group forms a protective hydrophobic layer. The specific structure of Ethanol, 2-[(1-methylheptyl)amino]- could offer superior performance in specific environments, warranting investigation into its inhibition efficiency on steel, copper, or other alloys.

Precursors for Functional Materials: As a versatile chemical intermediate, this compound could be a building block for more complex functional materials. ontosight.aiontosight.ai For example, it could be used to synthesize novel chiral ligands for asymmetric catalysis or as a component in the creation of new ionic liquids with tailored properties.

Development of Novel Analytical Probes for Detection

As the applications of Ethanol, 2-[(1-methylheptyl)amino]- expand, the need for sensitive and selective detection methods will become critical. Future research should focus on creating advanced analytical tools for its quantification in various matrices.

Spectroscopic and Chromatographic Methods: While a gas-phase infrared spectrum is available, further work is needed to develop robust quantitative methods using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nist.gov Developing specific derivatization protocols could enhance its detectability and separation efficiency.

Chemosensors: Designing and synthesizing chromogenic or fluorogenic chemosensors that exhibit a selective response upon binding to Ethanol, 2-[(1-methylheptyl)amino]- is a promising research direction. Such sensors could enable real-time monitoring in industrial processes or environmental samples. The design could be based on host-guest chemistry, where a macrocyclic host or a specifically designed molecule recognizes the unique shape and functionality of the target analyte.

Immunoassay Development: The production of monoclonal or polyclonal antibodies specific to this compound would enable the development of highly sensitive and specific enzyme-linked immunosorbent assays (ELISAs). This would be particularly valuable for trace-level detection in complex biological or environmental samples.

Integration with Machine Learning for Property Prediction (beyond toxicology)

Machine learning (ML) offers a powerful tool to accelerate the discovery and characterization of chemical compounds, moving beyond traditional experimental methods. arxiv.org Integrating ML can fast-track the investigation of Ethanol, 2-[(1-methylheptyl)amino]-.

Physicochemical Property Prediction: ML models, such as graph neural networks (GNNs) or random forests, can be trained on existing chemical databases to predict a wide range of physicochemical properties. chemrxiv.org For this compound, models could predict properties like boiling point, vapor pressure, solubility in various solvents, and partition coefficients, reducing the need for time-consuming experimental measurements. derby.ac.uk

Reactivity and Reaction Outcome Prediction: Advanced ML models are being developed to predict the products and yields of chemical reactions. researchgate.netnih.gov By featurizing Ethanol, 2-[(1-methylheptyl)amino]- and potential reactants, these models could screen for promising reaction conditions and identify novel, undiscovered transformations, guiding experimental work more efficiently. researchgate.netnih.gov

Spectroscopic Prediction: Machine learning can also be used to predict spectroscopic data, such as NMR and mass spectra. nih.gov By training models on large spectral databases, it would be possible to generate a predicted 13C and 1H NMR spectrum for this compound, which would be invaluable for its characterization and for the identification of its products in future reactivity studies.

Material Property Prediction: If used as a monomer, ML models could predict the properties of the resulting polymers. By inputting the monomer structure, models could estimate properties like glass transition temperature, tensile strength, and permeability, enabling the computational design of new materials with desired characteristics.

Future Research AreaSpecific FocusPotential Innovation
Undiscovered Reactivity Intramolecular cyclization, selective functionalization, polymerizationNovel heterocycles, advanced polymers with unique properties
Emerging Technologies CO2 capture, specialty surfactants, corrosion inhibitionMore efficient CCU processes, high-performance surfactants
Analytical Probes Chemosensors, immunoassays, advanced chromatographyReal-time monitoring tools, ultra-sensitive detection methods
Machine Learning Prediction of physicochemical properties, reaction outcomes, and material propertiesAccelerated discovery and computational design of new applications

Q & A

Q. What are optimized synthetic routes for Ethanol, 2-[(1-methylheptyl)amino]-?

A two-step synthesis can be adapted from analogous protocols:

  • Step 1 : React 1-methylheptylamine with 2-bromoethanol in toluene using triethylamine as a base at 100°C for 2 hours. This yields a crude product (88% efficiency) .
  • Step 2 : Purify via column chromatography (e.g., C18 reverse-phase with acetonitrile/water) to remove impurities. For scale-up, solvent choice (e.g., ethyl acetate) and controlled addition of reagents (e.g., sulfonyl chloride) are critical to avoid side reactions .

Q. How can purification challenges be addressed for this compound?

  • Liquid-liquid extraction : Use ethyl acetate to separate polar byproducts.
  • Chromatography : Employ reverse-phase (C18) columns for high-purity isolation, particularly if the compound exhibits low volatility .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on calculated hydrophobicity (XLogP ≈ 2.5) .

Q. What spectroscopic techniques are recommended for characterization?

  • NMR : Confirm amine and hydroxyl proton signals (δ 1.0–1.5 ppm for methylheptyl chain; δ 3.5–4.0 ppm for ethanol moiety).
  • HRMS : Validate molecular weight (exact mass: ~179.13 g/mol) .
  • IR : Identify N-H (3200–3400 cm⁻¹) and O-H (broad ~3300 cm⁻¹) stretches.

Advanced Research Questions

Q. How can metabolites or degradation products of this compound be analyzed?

  • Hydrolysis : Treat with ethanolamine (1% v/v) to cleave the aminoethanol linkage, generating 2-(1-methylheptyl)amine and glycolic acid derivatives.
  • LC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) for separation. Monitor fragments at m/z 179.13 (parent ion) and 123.08 (cleavage product) .
  • Kinetic studies : Apply pseudo-first-order models to degradation rates under varying pH/temperature conditions .

Q. What strategies resolve contradictions in reported physicochemical properties?

  • Hydrogen bonding : Discrepancies in solubility may arise from variations in hydrogen bond donor/acceptor counts (1 donor, 2 acceptors). Validate using calculated topological polar surface area (23.5 Ų) .
  • Stereochemical effects : If chiral centers exist (unreported in current data), use chiral HPLC or circular dichroism to assess enantiomeric purity .

Q. How can computational modeling predict biological activity?

  • QSAR : Input descriptors like XLogP (2.5), polar surface area (23.5 Ų), and rotatable bonds (4) to predict membrane permeability or receptor binding .
  • Docking studies : Model interactions with amine-binding targets (e.g., GPCRs) using the ethanol moiety as a hydrogen-bonding anchor .

Q. What ecological toxicity considerations apply to related derivatives?

  • Aquatic toxicity : Structural analogs (e.g., Fluroxypyr 1-methylheptyl ester) show high toxicity to invertebrates (LC₅₀ < 1 ppm). Test acute toxicity using Daphnia magna assays .
  • Bioaccumulation : Estimate BCF (bioconcentration factor) using octanol-water partition coefficient (logP ≈ 2.5) .

Methodological Notes

  • Synthesis scalability : Monitor exothermic reactions during bromoethanol addition to prevent thermal degradation .
  • Analytical validation : Include internal standards (e.g., deuterated analogs) in LC-MS/MS to improve quantification accuracy .
  • Data reconciliation : Cross-reference CAS 10026-76-3 (Ethanol, 2-[(1-methylheptyl)amino]-) with analogs in pesticide chemistry (e.g., dinocap derivatives) for mechanistic insights .

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Ethanol, 2-[(1-methylheptyl)amino]-
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Ethanol, 2-[(1-methylheptyl)amino]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.